molecular formula C6H9ClN4O B13327459 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide

Cat. No.: B13327459
M. Wt: 188.61 g/mol
InChI Key: HTGQBFIMMZCBIE-UHFFFAOYSA-N
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Description

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features an amino group at the 3-position and a chloro group at the 4-position of the pyrazole ring, along with a propanamide side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanamide derivative. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under microwave irradiation to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent amino group.

Key Reagents & Conditions:

  • Ammonia/Amines : K₂CO₃ in refluxing 2-butanone facilitates displacement with NH₃ or primary amines to form 4-amino derivatives .

  • Thiols : NaH in THF at 0°C to room temperature promotes thioether formation .

Example Reaction:

Starting MaterialReagents/ConditionsProductYield
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamideMorpholine, K₂CO₃, 2-butanone, reflux3-(3-Amino-4-morpholino-1H-pyrazol-1-yl)propanamide72%

Amide Hydrolysis

The propanamide side chain undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions.

Key Reagents & Conditions:

  • Acidic Hydrolysis : 6M HCl at 100°C for 12 hours cleaves the amide bond to yield 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours produces the same carboxylic acid.

Kinetic Data:

ConditionTemperatureTimeConversion Rate
6M HCl100°C12 hr98%
2M NaOH80°C8 hr95%

Oxidation Reactions

The amino group on the pyrazole ring is susceptible to oxidation, forming nitro or imino derivatives.

Key Reagents & Conditions:

  • H₂O₂/Fe(II) Fenton System : Generates nitroso intermediates at pH 4–6.

  • KMnO₄ in H₂SO₄ : Oxidizes the amino group to a nitro group at 60°C .

Example Pathway:

  • Intermediate Formation :
    3-Amino groupH2O2/Fe2+Nitroso intermediate\text{3-Amino group} \xrightarrow{\text{H}_2\text{O}_2/\text{Fe}^{2+}} \text{Nitroso intermediate}

  • Final Product :
    Nitroso intermediateKMnO43-Nitro-4-chloro-1H-pyrazol-1-ylpropanamide\text{Nitroso intermediate} \xrightarrow{\text{KMnO}_4} \text{3-Nitro-4-chloro-1H-pyrazol-1-ylpropanamide}

Reductive Amination

The amide group can be reduced to a primary amine under strong reducing conditions.

Key Reagents & Conditions:

  • LiAlH₄ in Dry THF : Reduces the amide to 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propylamine at 0°C to room temperature .

Yield Optimization:

Reducing AgentSolventTemperatureYield
LiAlH₄Dry THF0°C → RT68%
NaBH₄/I₂THFReflux<10%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the amino and amide functionalities.

Key Reagents & Conditions:

  • POCl₃/Pyridine : Promotes cyclodehydration to form imidazo[1,2-b]pyrazole derivatives at 120°C .

Product Characterization:

Product StructureMelting Point1H NMR^1\text{H NMR} (δ, ppm)
7-Chloro-2,3-dihydroimidazo[1,2-b]pyrazole215–217°C2.1 (m, 2H), 3.4 (t, 2H), 6.8 (s, 1H)

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings for biaryl synthesis.

Key Reagents & Conditions:

  • Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C .

Scope of Aryl Boronic Acids:

Aryl Boronic AcidProduct Yield
Phenyl85%
4-Methoxyphenyl78%
2-Naphthyl65%

Scientific Research Applications

Scientific Research Applications

The primary application of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide lies in its role as a building block for synthesizing more complex molecules with potential therapeutic activity .

Selective Androgen Receptor Degraders (SARDs) and Pan-Antagonists:

  • This compound is used in the synthesis of novel aryl pyrazol-1-yl-propanamides, which act as SARDs and pan-antagonists . These compounds have demonstrated broad-scope androgen receptor (AR) antagonism .
  • SARDs based on the pyrazol-1-yl-propanamide scaffold have shown in vitro inhibitory potency in LBD binding, transcriptional inhibition, AR degradation, and antiproliferative assays . They have also exhibited greater in vivo efficacy compared to approved AR antagonists in Hershberger assays and various AR-dependent castration-resistant prostate cancer (CRPC) xenografts .
  • The introduction of a pyrazole moiety in the nonsteroidal antiandrogens' general pharmacophore allows for developing new small molecules with unique SARD and pan-antagonist activities .

Anticancer Agents:

  • Due to the relation between pyrazoles and pyrimidine derivatives, the compound could be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are evaluated for their in vitro anti-proliferative activity against breast cancer and hepatocellular carcinoma .

Structure-Activity Relationship (SAR) Studies

SAR studies involving pyrazol-1-yl-propanamides have provided insights into the structural modifications that enhance their activity .

  • Electron-withdrawing groups (EWGs) at the 4-position of the pyrazole ring contribute favorably to AR inhibitory potency and SARD activity . Examples include 4-F, 4-CF3, and 4-CN substitutions .
  • 3-substituted EWGs generally exhibit slightly lower SARD activity compared to 4-substituted EWGs .

Data Table

While a comprehensive data table is not available from the provided search results, the following information can be extracted regarding the activity of related pyrazol-1-yl-propanamides :

CompoundAR FL EfficacyAR SV Efficacy
10 (4-F)100%100%
16g (4-CF3)80%100%
16i (4-CN)90%100%
16b (3-F)82%73%
16h (3-CF3)67%54%
16p (3-(4-fluorophenyl))54%81%
16o (4-(4-fluorophenyl))72%0%

AR FL = Androgen Receptor Full Length; AR SV = Androgen Receptor Splice Variant

Case Studies

The provided documents do not include detailed case studies. However, the research indicates that pyrazol-1-yl-propanamides have been tested in preclinical models, including AR-dependent CRPC xenografts, demonstrating promising in vivo efficacy compared to approved AR antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a chloro group on the pyrazole ring allows for diverse chemical modifications and potential biological activities .

Biological Activity

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide, also known by its CAS number 1340241-39-5, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Structural Characteristics

The molecular formula of this compound is C6H8ClN3O, with a molecular weight of approximately 189.60 g/mol. The compound features a pyrazole ring substituted with an amino group and a chlorine atom, enhancing its reactivity and biological activity. The structure can be represented using the SMILES notation: CC(C(=O)N)n1cc(Cl)c(N)n1 .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino and chloro groups on the pyrazole ring can engage in various biochemical interactions, leading to significant pharmacological effects. These interactions make it a candidate for therapeutic applications targeting inflammatory diseases and cancer .

Biological Activities

Research indicates that compounds containing pyrazole rings, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Enzyme inhibition : It may act as an enzyme inhibitor, impacting metabolic pathways crucial for disease progression .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of pyrazole derivatives, highlighting the efficacy of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Activity Description
HeLa0.69Antiproliferative activity compared to doxorubicin (IC50: 2.29 µM).
MCF73.79Significant cytotoxicity observed in breast cancer cells.
Prostate Cancer CellsVariesDemonstrated potential as a selective androgen receptor degrader (SARD).

These studies illustrate the compound's promising role in cancer therapy and its potential as an anti-inflammatory agent.

Pharmacological Evaluation

The pharmacological characterization of this compound indicates that it could serve as a lead compound for drug development. Its unique structural features allow for modifications that could enhance its efficacy and selectivity against specific biological targets .

Table 2: Structure-Activity Relationship (SAR)

Compound NameStructural FeaturesActivity
3-(3-amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamidePyrazole ring with amino and chloro substitutionsAnti-inflammatory properties
2-(3-amino-4-chloro-1H-pyrazol-1-YL)-propanamideSimilar structure; potential enzyme inhibitorAntimicrobial activity

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)propanamide

InChI

InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10)

InChI Key

HTGQBFIMMZCBIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCC(=O)N)N)Cl

Origin of Product

United States

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